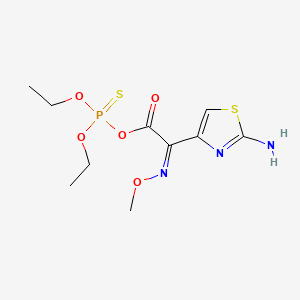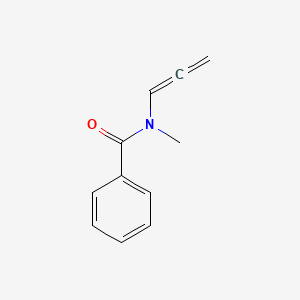![molecular formula C7H5N3O2 B573841 4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene CAS No. 160638-55-1](/img/structure/B573841.png)
4,8-dioxa-3,10,11-triazatricyclo[7.3.0.02,6]dodeca-1,6,9,11-tetraene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole typically involves the intramolecular nitrile oxide cycloaddition (INOC) reaction. This method starts with 3-(prop-2-en-1-yloxy)- or 3-(prop-2-yn-1-yloxy)-1H-pyrazole-4-carbaldehyde oximes. The key step in this synthesis is the generation of nitrile oxides in situ, which then undergo 1,3-dipolar cycloaddition to form the desired isoxazole ring . The reaction conditions often include the use of dehydrating agents like activated manganese dioxide (MnO2) in toluene under reflux .
化学反応の分析
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like MnO2 in toluene.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can be performed on the pyrazole and oxazole rings.
Common reagents used in these reactions include palladium on carbon (Pd/C), acetic acid, and dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific substituents and conditions used but often include various substituted isoxazoles and pyrazoles .
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Studied for its role as a potential therapeutic agent targeting specific enzymes and receptors.
作用機序
The mechanism of action of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole is not fully understood, but it is believed to interact with various molecular targets, including enzymes and receptors. The compound’s unique structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways . Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole can be compared to other heterocyclic compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its use as a scaffold in drug design targeting cyclin-dependent kinases (CDKs).
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with potential anticancer properties.
The uniqueness of 1H,3H-Pyrazolo[4’,3’:5,6]pyrano[4,3-c][1,2]oxazole lies in its fused ring system, which provides a distinct set of chemical and biological properties compared to its analogs .
特性
CAS番号 |
160638-55-1 |
|---|---|
分子式 |
C7H5N3O2 |
分子量 |
163.136 |
IUPAC名 |
1,3-dihydropyrazolo[1,2]pyrano[3,4-c][1,2]oxazole |
InChI |
InChI=1S/C7H5N3O2/c1-5-6-4(3-12-10-6)2-11-7(5)9-8-1/h1-2,10H,3H2 |
InChIキー |
CPDGPGZSUGLFFL-UHFFFAOYSA-N |
SMILES |
C1C2=COC3=NN=CC3=C2NO1 |
同義語 |
1H,3H-Pyrazolo[4,3:5,6]pyrano[4,3-c]isoxazole(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-Oxabicyclo[4.1.0]hepta-2,4-dien-1-yloxy](/img/new.no-structure.jpg)
![8H-[1,3]dioxino[5,4-f][1,3]benzothiazole](/img/structure/B573763.png)

![2h-2,6-Methanofuro[2,3-c]pyridine](/img/structure/B573767.png)






